molecular formula C10H23N3O2S B14142593 N,N-Diisopropylpiperazine-1-sulfonamide CAS No. 926271-22-9

N,N-Diisopropylpiperazine-1-sulfonamide

Cat. No.: B14142593
CAS No.: 926271-22-9
M. Wt: 249.38 g/mol
InChI Key: GVKDIPJRYVZUKI-UHFFFAOYSA-N
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Description

N,N-Diisopropylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C10H23N3O2S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926271-22-9

Molecular Formula

C10H23N3O2S

Molecular Weight

249.38 g/mol

IUPAC Name

N,N-di(propan-2-yl)piperazine-1-sulfonamide

InChI

InChI=1S/C10H23N3O2S/c1-9(2)13(10(3)4)16(14,15)12-7-5-11-6-8-12/h9-11H,5-8H2,1-4H3

InChI Key

GVKDIPJRYVZUKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)N1CCNCC1

Origin of Product

United States

Contextualizing the Significance of Sulfonamide Functional Groups in Organic and Medicinal Chemistry

From a chemical standpoint, the sulfonamide group is valued for its synthetic accessibility and metabolic stability. nih.gov It is typically prepared by reacting a sulfonyl chloride with a primary or secondary amine. acs.org The group's geometry and ability to act as a hydrogen bond donor and acceptor make it an effective bioisostere for other functional groups like amides or carboxylic acids, allowing chemists to modulate a molecule's physicochemical and pharmacological properties. nih.gov

Table 1: Selected Biological Activities of Sulfonamide-Containing Compounds
Biological ActivityTherapeutic AreaExamples / TargetsReference
AntibacterialInfectious DiseasesInhibition of dihydropteroate (B1496061) synthase (DHPS) in bacteria (e.g., Sulfamethoxazole) thieme.deCurrent time information in Louisville, KY, US.
AnticancerOncologyCarbonic anhydrase inhibitors (e.g., Indisulam), BRAF kinase inhibitors (e.g., Dabrafenib) nbinno.com
AntiviralInfectious DiseasesProtease inhibitors Current time information in Louisville, KY, US.nbinno.com
AntidiabeticEndocrinologySulfonylureas (e.g., Tolbutamide) Current time information in Louisville, KY, US.
DiureticCardiology/NephrologyThiazide diuretics (e.g., Hydrochlorothiazide) thieme.de
Anti-inflammatoryRheumatology/ImmunologyCOX-2 inhibitors nbinno.com
AnticonvulsantNeurologySultiame thieme.de

The Role of Piperazine Scaffolds in Molecular Design and Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comsmolecule.com This designation stems from its frequent appearance in the structures of approved drugs across a multitude of therapeutic areas. nih.govresearchgate.net Its prevalence is due to a unique combination of physicochemical properties that are highly advantageous for drug design. mdpi.comnih.gov

The two nitrogen atoms in the piperazine ring can be readily functionalized, providing multiple points for chemical modification to fine-tune a molecule's biological activity and properties. nyu.eduresearchgate.net The basicity of the nitrogen atoms (pKa values around 5.3 and 9.7) allows for the formation of salts, which often improves aqueous solubility and bioavailability—critical factors for drug development. researchgate.netcutm.ac.in This structural feature makes the piperazine moiety an excellent tool for modulating the pharmacokinetic profile of a lead compound. nih.gov

Piperazine derivatives are integral to drugs targeting the central nervous system (antipsychotics, antidepressants), as well as antihistamines, anti-anginals, anticancer, and anti-infective agents. smolecule.comnyu.edu The ring's conformational flexibility, typically adopting a chair conformation, combined with its ability to serve as a linker between different pharmacophoric groups, makes it a versatile building block in synthesis. nih.govashp.org

Table 2: Therapeutic Applications of Piperazine-Containing Drugs
Therapeutic AreaDrug ClassExampleReference
PsychiatryAntipsychotics / AntidepressantsZiprasidone, Amoxapine smolecule.comashp.org
AllergologyAntihistaminesCyclizine, Cetirizine smolecule.com
OncologyTyrosine Kinase InhibitorsImatinib nih.gov
Infectious DiseasesAntibiotics (Fluoroquinolones)Ciprofloxacin smolecule.com
CardiologyAnti-anginalRanolazine nyu.edu
UrologyErectile DysfunctionSildenafil nih.gov
Infectious DiseasesAnthelminticsDiethylcarbamazine ashp.org

Rationale and Scope for In Depth Investigation of N,n Diisopropylpiperazine 1 Sulfonamide

The rationale for investigating N,N-Diisopropylpiperazine-1-sulfonamide stems from the well-established utility of its core components and the unique structural variation introduced by the diisopropyl groups. The hybridization of piperazine (B1678402) and sulfonamide moieties is a known strategy in medicinal chemistry to create compounds with novel biological activities. nih.gov The central piperazine-1-sulfonamide (B1279506) scaffold combines the proven pharmacophoric properties of sulfonamides with the favorable pharmacokinetic characteristics of the piperazine ring.

The specific focus on the N,N-diisopropyl derivative introduces a significant and deliberate steric element. In drug design, steric properties—the size and shape of a molecule or its functional groups—are critical in determining how a drug interacts with its biological target. pharmacy180.com The two bulky isopropyl groups attached to the sulfonamide nitrogen atom create a sterically hindered environment. This feature can have several important consequences:

Modulation of Target Selectivity: The steric bulk can prevent the molecule from binding to certain receptors or enzyme active sites while allowing or even enhancing interaction with others, potentially leading to improved target selectivity and a better side-effect profile.

Increased Metabolic Stability: The bulky groups can shield the sulfonamide linkage from metabolic enzymes that might otherwise cleave it, potentially increasing the molecule's half-life in the body.

Influence on Physicochemical Properties: The lipophilicity introduced by the alkyl groups can affect the molecule's absorption, distribution, and ability to cross biological membranes.

Given the lack of extensive published research on this compound specifically, the primary scope of investigation would be its synthesis, full chemical characterization, and systematic evaluation of its biological activities. Such a study would aim to understand how the distinct steric profile conferred by the diisopropyl groups modulates the known biological activities associated with simpler piperazine-sulfonamide analogues, thereby filling a gap in the structure-activity relationship (SAR) knowledge for this class of compounds.

Molecular Structure and Supramolecular Assembly

Supramolecular Interactions in the Crystalline Lattice

Influence of Substituents on Crystal Packing and Supramolecular Synthons

The crystal packing of sulfonamide derivatives is significantly influenced by the nature of the substituents on both the sulfonamide nitrogen and the sulfonyl group. These substituents can exert steric and electronic effects that dictate the preferred intermolecular interactions and the resulting supramolecular synthons. nih.gov

In the case of this compound, the bulky diisopropyl groups on the exocyclic nitrogen atom are expected to play a crucial role in determining the crystal packing. The steric hindrance imposed by these groups may preclude the formation of certain common hydrogen bonding motifs observed in less substituted sulfonamides. nih.gov For instance, the formation of strong N-H···O=S hydrogen bonds, a prevalent synthon in primary and secondary sulfonamides, is absent in this tertiary sulfonamide.

The sulfonamide group itself is a potent hydrogen bond acceptor through its two oxygen atoms. Consequently, weak C-H···O hydrogen bonds involving the isopropyl and piperazine (B1678402) C-H groups are likely to be significant in the supramolecular assembly. The formation of these weaker interactions becomes more critical in the absence of stronger hydrogen bond donors. mdpi.com The interplay between different functional groups in forming supramolecular synthons is a complex phenomenon. researchgate.netnih.govbgu.ac.il In related structures, the competition and cooperation between various functional groups dictate the final crystal structure. rsc.org

To illustrate the potential impact of substituents on crystal packing, a comparative analysis of unit cell parameters from analogous sulfonamide structures is presented below. It is important to note that this table is illustrative and not based on experimental data for this compound.

CompoundSubstituentsCrystal SystemSpace GroupKey Supramolecular Synthons
Hypothetical Compound APrimary sulfonamide, small alkyl groupMonoclinicP2₁/cN-H···O=S hydrogen bonds
Hypothetical Compound BSecondary sulfonamide, phenyl groupOrthorhombicPbcaN-H···O=S hydrogen bonds, π-π stacking
N,N-Diisopropylpiperazine-1-sulfonamide (Expected)Tertiary sulfonamide, diisopropyl and piperazine groupsLikely a lower symmetry system (e.g., Monoclinic or Triclinic)-C-H···O hydrogen bonds, van der Waals interactions

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that is indispensable for the characterization of bulk crystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" of a crystalline solid, which is based on the diffraction of X-rays by the crystal lattice. nih.gov The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

For this compound, PXRD would be a crucial tool for several aspects of its solid-state characterization:

Phase Identification: Each crystalline form (polymorph) of a compound produces a distinct PXRD pattern. nih.gov Therefore, PXRD can be used to identify the specific solid form of a bulk sample of this compound and to detect the presence of any impurities or other crystalline phases. news-medical.net

Polymorph Screening: Many organic molecules, including sulfonamides, can exist in multiple crystalline forms with different physical properties. nih.gov PXRD is a primary technique used in polymorph screening studies to identify and characterize these different forms. news-medical.net

Quality Control: In a manufacturing setting, PXRD is used to ensure the batch-to-batch consistency of the crystalline form of a drug substance. slideshare.net Any variation in the PXRD pattern could indicate a change in the solid form, which could impact the material's performance.

A typical PXRD pattern for a crystalline organic molecule like this compound would exhibit a series of sharp peaks at characteristic 2θ angles. The position and relative intensities of these peaks are determined by the crystal structure of the compound. While an experimental pattern for this specific compound is not available, a hypothetical PXRD data table is presented below to illustrate the type of information obtained from such an analysis.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4285
12.86.9160
15.25.82100
18.74.7470
21.14.2195
23.93.7255
25.63.4840

This hypothetical data shows characteristic peaks that could be used to identify and assess the purity of a bulk sample of this compound. The d-spacing values are calculated from the 2θ angles using Bragg's Law and are characteristic of the distances between planes of atoms in the crystal lattice. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of N,N-Diisopropylpiperazine-1-sulfonamide at the electronic level. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and to determine the optimized molecular geometry of compounds. nih.govnih.gov For molecules like this compound, calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

Below is a representative table of predicted geometrical parameters for a piperazine (B1678402) sulfonamide core, illustrating the type of data obtained from DFT calculations.

ParameterBond/AnglePredicted Value
Bond Length S-N (sulfonamide)~1.64 Å
S=O~1.44 Å
C-N (piperazine ring)~1.47 Å
Bond Angle O-S-O~120°
C-N-C (piperazine ring)~110°
S-N-C (sulfonamide-piperazine)~116°
Dihedral Angle C-N-S-OVaries with conformation

Note: These are typical values for related structures and serve as an illustration.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This intramolecular charge transfer is associated with the molecule's electronic transitions and can influence its non-linear optical (NLO) properties. dergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group.

Quantum chemical calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's kinetic stability and its tendency to participate in chemical reactions.

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0
ΔE (Energy Gap) ELUMO - EHOMO4.0 to 6.0

Note: Values are representative for sulfonamide derivatives and can vary based on the specific molecule and computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. chemrxiv.orgdoi.org The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). dergipark.org.trresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials. dergipark.org.tr

For this compound, the MEP surface would likely show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonyl group, identifying them as primary sites for interacting with electrophiles or for hydrogen bonding. mdpi.comresearchgate.net Positive potentials (blue) may be found around the hydrogen atoms of the isopropyl groups and the piperazine ring, indicating regions that could interact with nucleophiles. researchgate.net This analysis is crucial for understanding intermolecular interactions, including drug-receptor binding. doi.org

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental characterization. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the harmonic vibrational frequencies corresponding to FT-IR and Raman spectra. nih.gov By analyzing the vibrational modes, specific bands can be assigned to the stretching, bending, and rocking of particular functional groups. researchgate.net For this compound, key predicted vibrations would include the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, as well as C-N and C-H stretching modes from the piperazine and isopropyl moieties. nih.gov

NMR Chemical Shifts: DFT calculations can also predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are highly valuable for confirming molecular structure by comparing them with experimental data. The calculated chemical shifts depend on the electronic environment of each nucleus within the optimized molecular geometry. nih.gov

Spectroscopic DataFunctional GroupPredicted Wavenumber (cm⁻¹) / Chemical Shift (ppm)
Vibrational Frequencies (FT-IR) S=O Asymmetric Stretch~1350-1320
S=O Symmetric Stretch~1170-1150
C-N Stretch (Piperazine)~1100-1050
C-H Stretch (Aliphatic)~2980-2850
NMR Chemical Shifts (¹³C) C (Piperazine ring)~45-55
C (Isopropyl CH)~50-60
C (Isopropyl CH₃)~18-25
NMR Chemical Shifts (¹H) H (Piperazine ring)~2.5-3.5
H (Isopropyl CH)~3.0-4.0
H (Isopropyl CH₃)~1.0-1.5

Note: These values are representative predictions for the specified functional groups and are subject to variation based on the computational method and molecular environment.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which contains a non-rigid piperazine ring and rotatable isopropyl groups, MD simulations provide critical insights into its conformational landscape and dynamic behavior. nih.gov

By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, researchers can identify the most stable conformations and the energy barriers between them. peerj.com These simulations can reveal how intermolecular interactions, such as those with solvent molecules, influence the molecule's shape and flexibility. The results from MD studies are essential for understanding how the compound might adapt its conformation to fit into a binding site of a biological target, a key aspect of structure-based drug design. mdpi.comnih.gov

In Silico Modeling for Research Applications

In silico modeling encompasses a wide range of computational techniques, including the quantum chemical calculations and MD simulations discussed above, to predict the properties and interactions of molecules. nih.gov A primary application of in silico modeling for compounds like this compound is in drug discovery and materials science. b-cdn.net

Molecular docking is a prominent in silico method used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme. nih.govresearchgate.net In this process, the three-dimensional structure of this compound would be computationally "docked" into the active site of a target protein. The simulation calculates a binding score, which estimates the strength of the interaction. b-cdn.net This approach allows for the rapid screening of compounds against various biological targets, helping to identify potential therapeutic candidates and to understand their mechanism of action at a molecular level. nih.gov

Theoretical Studies on Acid-Base Properties (e.g., pKa Prediction)

The acid-base properties of this compound, specifically its pKa values, are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa is the pH at which a molecule is 50% ionized.

The structure of this compound contains two basic nitrogen atoms within the piperazine ring. The presence of the electron-withdrawing sulfonamide group attached to one of the piperazine nitrogens will significantly decrease the basicity of that nitrogen. The other piperazine nitrogen, substituted with two isopropyl groups, will have its basicity influenced by the inductive effect and steric hindrance of these alkyl groups.

While no experimental pKa values for this compound are available, theoretical predictions can be made using various computational methods. One common approach involves calculating the Gibbs free energy of protonation. Furthermore, linear free-energy relationships, such as those based on bond lengths, have been shown to accurately predict the pKa of sulfonamides. rsc.orgmanchester.ac.uknih.gov

To provide a theoretical context, the experimental pKa values of piperazine and some of its derivatives are presented in the table below.

Table 2: Experimental pKa Values of Piperazine and Related Compounds at 298 K

CompoundpKa1pKa2
Piperazine9.735.35
2-Methylpiperazine9.775.31
1,4-Dimethylpiperazine9.484.90

Data sourced from uregina.ca

The data illustrates that substitution on the piperazine ring affects its basicity. The electron-withdrawing sulfonamide group in this compound is expected to lower the pKa of the adjacent nitrogen significantly, making it less basic. The nitrogen with the diisopropyl groups will likely have a pKa value that is influenced by both the electron-donating nature of the alkyl groups and potential steric effects.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Sulfonamide Functional Group

A critical structural feature of N,N-Diisopropylpiperazine-1-sulfonamide is that the nitrogen atom of the sulfonamide group is tertiary, meaning it is bonded to the sulfur atom and two isopropyl groups. As it lacks a proton, it cannot undergo N-deprotonation. The acidity typically associated with primary and secondary sulfonamides (pKa values generally in the range of 9-10) is absent in this molecule. d-nb.infolibretexts.org

Conversely, the piperazine (B1678402) ring contains a second nitrogen atom at the N4 position which is a secondary amine. This nitrogen atom possesses a lone pair of electrons and is basic, readily participating in acid-base reactions. It can be protonated by acids to form quaternary ammonium (B1175870) salts. acs.org This property is a cornerstone of piperazine chemistry, allowing for the formation of various salts which can be useful for purification or modifying the physicochemical properties of the compound.

For instance, reaction with acyl chlorides, acid anhydrides, or activated carboxylic acids in the presence of a base will lead to the corresponding N-acyl derivative (an amide). Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, will yield a new sulfonamide at the N4 position, resulting in a 1,4-disulfonylated piperazine derivative. These reactions are standard procedures for the functionalization of monosubstituted piperazines. nih.govnih.gov

The specific compound this compound is an alkylsulfonamide and does not possess an aryl group directly attached to the sulfonamide moiety, making this reaction inapplicable. However, for analogous compounds where an aryl group is present, the sulfonamide functional group is a powerful Directed Metalation Group (DMG). researchgate.netwikipedia.org

Directed ortho-metalation (DoM) is a synthetic strategy where a functional group on an aromatic ring directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the proton at the adjacent ortho position. wikipedia.orguwindsor.ca For an N-aryl analogue, such as 1-(N-phenyl-N-isopropylsulfamoyl)piperazine, the N-sulfonamide group would direct lithiation exclusively to the ortho-position of the phenyl ring. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2), allowing for the regioselective synthesis of ortho-substituted arylsulfonamides. researchgate.netnih.govacs.org This strategy is a cornerstone of modern aromatic chemistry for creating complex substitution patterns. researchgate.net

Chemical Transformations of the Piperazine Ring

The piperazine ring itself is a stable six-membered saturated heterocycle. Its reactivity is dominated by the secondary amine at the N4 position, which behaves as a typical nucleophile.

The secondary amine at the N4 position is the primary site for derivatization via alkylation and acylation. These reactions are fundamental to piperazine chemistry and allow for the introduction of a vast array of substituents. nih.gov

N-Alkylation: This can be achieved through several methods. The most common is nucleophilic substitution with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). nih.govgoogle.com Another powerful method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. nih.gov

N-Acylation: This is typically performed by reacting the piperazine with acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the acidic byproduct. researchgate.net This reaction forms a stable amide bond at the N4 position.

These reactions are highly efficient and form the basis for creating libraries of piperazine derivatives for various applications, including drug discovery. nih.govnih.govnih.govnih.gov

Table 1: Common Derivatization Reactions at the N4 Position of a Piperazine-1-Sulfonamide (B1279506) Scaffold
Reaction TypeReagent ClassProduct Functional GroupGeneral Conditions
N-AlkylationAlkyl Halide (R-X)Tertiary AmineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)
Reductive AminationAldehyde (RCHO) or Ketone (RCOR')Tertiary AmineReducing Agent (e.g., NaBH(OAc)₃, H₂/Pd), Solvent (e.g., DCE, MeOH)
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)AmideBase (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF)
N-SulfonylationSulfonyl Chloride (RSO₂Cl)SulfonamideBase (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂)

Transformations that alter the piperazine ring itself are less common and typically require specific reagents or more energetic conditions.

Ring-Opening Reactions: The piperazine ring is generally stable. Ring-opening is not a common reaction pathway but can be induced in related strained systems like N-sulfonyl aziridines, which undergo nucleophilic ring-opening. researchgate.netresearchgate.net For the piperazine ring to open, a C-N bond must be cleaved, a process that may be facilitated by forming a reactive intermediate such as an iminium ion under oxidative conditions. nih.gov

Ring-Contraction Reactions: Ring contraction of a piperazine to a five-membered ring (an imidazolidine (B613845) or pyrrolidine (B122466) derivative) is a rare transformation. One documented instance involves metabolic activation of a piperazine derivative, which proceeds through oxidation to a reactive intermediate that is trapped by glutathione, leading to ring-opening and subsequent re-closure to a smaller imidazoline (B1206853) ring. nih.gov Photomediated reactions have also been shown to induce ring contraction in related N-sulfonyl piperidine (B6355638) systems. nih.gov

Ring-Expansion Reactions: Synthetic strategies have been developed to expand smaller rings into medium-sized (8-11 membered) and macrocyclic sulfonamides. whiterose.ac.ukyork.ac.ukresearchgate.net These methods often involve a key step where an intramolecular reaction is triggered, such as by the reduction of a nitro group or a conjugate addition, leading to cleavage of one bond and formation of a larger ring structure. researchgate.netresearchgate.net While not directly applied to expanding a pre-formed piperazine, these strategies represent a potential, albeit complex, route to larger cyclic structures from piperazine-derived precursors.

Formation of Coordination Compounds and Metal Complexes

The formation of metal complexes with ligands containing piperazine and sulfonamide moieties is a known area of coordination chemistry. These functional groups possess donor atoms (nitrogen and oxygen) that can coordinate with metal ions.

Ligand Properties of the Sulfonamide and Piperazine Moieties

The piperazine and sulfonamide groups in this compound present multiple potential coordination sites. The two nitrogen atoms of the piperazine ring and the oxygen and nitrogen atoms of the sulfonamide group can act as Lewis bases, donating electron pairs to a metal center. The piperazine moiety can act as a monodentate, bidentate bridging, or chelating ligand. The sulfonamide group can also coordinate to metal ions, typically through the oxygen atoms or the deprotonated nitrogen atom.

The specific ligand properties of this compound, such as its coordination preferences and the electronic effects of the diisopropyl groups on its coordinating ability, have not been specifically reported.

Synthesis and Characterization of Metal Complexes (e.g., Transition Metals)

While the synthesis of metal complexes with various sulfonamide and piperazine-containing ligands has been described, there are no available reports on the synthesis and characterization of metal complexes specifically with this compound. The general methodology for synthesizing such complexes would involve reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization would typically involve techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis to determine the structure and bonding within the complex.

Chelation Modes and Stability of Complexes

The chelation mode of a ligand describes how it binds to a central metal ion. For this compound, several chelation modes could be envisioned, potentially involving the nitrogen atoms of the piperazine ring and the oxygen or nitrogen atoms of the sulfonamide group. The stability of the resulting metal complexes would depend on factors such as the nature of the metal ion, the chelate ring size, and the steric hindrance imposed by the isopropyl groups. However, without experimental data, any discussion of the chelation modes and stability of complexes formed with this compound would be purely speculative.

Design and Synthesis of Analogues and Derivatives of N,n Diisopropylpiperazine 1 Sulfonamide

Systematic Structural Modification Strategies

The core structure of N,N-Diisopropylpiperazine-1-sulfonamide offers multiple points for modification, allowing for a systematic exploration of the chemical space to develop analogues with tailored properties. These strategies primarily focus on the N-alkyl substituents of the sulfonamide, the piperazine (B1678402) ring, and the incorporation of diverse chemical moieties.

Variation of the N-Alkyl Substituents on the Sulfonamide Nitrogen

The diisopropyl groups on the sulfonamide nitrogen are key features of the parent compound. Variation of these N-alkyl substituents is a primary strategy to modulate the steric and electronic properties of the molecule. This can influence factors such as solubility, metabolic stability, and target engagement.

Table 1: Examples of N-Alkyl Substituent Variations on the Piperazine-1-sulfonamide (B1279506) Scaffold

R1 R2 Synthetic Approach
Isopropyl Isopropyl Reductive amination of piperazine with acetone (B3395972) followed by sulfonylation.
Methyl Methyl Direct alkylation of piperazine-1-sulfonamide with methyl iodide.
Ethyl Ethyl Reaction of piperazine-1-sulfonamide with ethyl bromide in the presence of a base.
Cyclopropyl (B3062369) Cyclopropyl N-alkylation using cyclopropyl bromide and a non-nucleophilic base.

This table is illustrative of potential synthetic strategies for N-alkyl substituent variation.

Research into related sulfonamides has shown that replacing bulky alkyl groups with smaller or cyclic substituents can alter the compound's conformational flexibility and its interaction with biological targets. For instance, the synthesis of N-substituted N-benzyl-4-chlorobenzenesulfonamides has been achieved by reacting the parent sulfonamide with various alkyl and aralkyl halides in a polar aprotic medium. researchgate.net This general approach can be adapted for the this compound scaffold.

Rational Design of Piperazine Ring Substituents

The piperazine ring itself is a versatile scaffold that allows for the introduction of a wide range of substituents at the 2, 3, 5, and 6 positions. nih.gov Rational design of these substituents is guided by the desired pharmacological profile and an understanding of the structure-activity relationships (SAR). The piperazine moiety is a common feature in many biologically active compounds, and its substitution pattern can significantly impact activity. nih.gov

Substituents can be introduced to:

Enhance Potency: By introducing groups that can form additional interactions with a biological target.

Improve Selectivity: By adding functionalities that favor binding to one target over another.

Modulate Physicochemical Properties: Such as lipophilicity and pKa, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.

For example, the introduction of a methyl group at the 2-position of the piperazine ring would create a chiral center, allowing for the exploration of stereochemical effects on biological activity.

Incorporation of Other Heterocyclic and Aromatic Moieties

Appending other heterocyclic and aromatic systems to the this compound scaffold is a powerful strategy to expand its chemical diversity and biological activity profile. nih.gov The sulfonamide group can be linked to a variety of heterocyclic cores, and the piperazine ring can be further functionalized with aromatic substituents. nih.govnih.gov

The synthesis of such derivatives often involves the reaction of a piperazine-containing intermediate with a suitable sulfonyl chloride bearing the desired heterocyclic or aromatic moiety. mdpi.com For instance, a common synthetic route involves the reaction of a substituted piperazine with an arylsulfonyl chloride. nih.gov

Table 2: Examples of Incorporated Heterocyclic and Aromatic Moieties

Incorporated Moiety Point of Attachment Potential Synthetic Route
Pyridine (B92270) Piperazine N-4 Reductive amination of this compound with pyridine-4-carboxaldehyde.
Thiophene (B33073) Sulfonamide Synthesis of thiophene-2-sulfonyl chloride followed by reaction with N,N-diisopropylpiperazine.
Quinoline Piperazine N-4 Nucleophilic aromatic substitution of a chloroquinoline with this compound.

This table provides hypothetical examples of incorporating diverse moieties onto the parent scaffold.

Stereochemical Considerations in Derivative Synthesis

The introduction of substituents on the piperazine ring or on the N-alkyl groups of the sulfonamide can lead to the formation of stereoisomers. For example, substitution at the 2- or 3-position of the piperazine ring creates a chiral center. The synthesis of stereochemically pure derivatives is often desirable, as different enantiomers or diastereomers can exhibit distinct pharmacological properties.

Stereoselective synthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. researchgate.net These strategies can be adapted for the synthesis of chiral derivatives of this compound. For instance, a chiral N-tert-butanesulfinylimine group has been used as an effective electron-withdrawing group in 1-azadienes to achieve diastereoselective synthesis of densely substituted pyrrolidines. researchgate.net

Combinatorial Chemistry and Chemical Library Generation based on the this compound Scaffold

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, facilitating the exploration of structure-activity relationships. The this compound scaffold is well-suited for combinatorial approaches due to the presence of multiple points for diversification.

A "libraries from libraries" approach has been described for the synthesis of diverse sulfonamide-linked heterocycles, including piperazine-based scaffolds. nih.gov This method allows for the modification of an existing library to create new libraries with different chemical and physical properties. nih.gov A solid-phase synthesis approach can be employed, starting with a resin-bound amino acid, followed by coupling with a sulfonyl chloride and subsequent reaction with a diamine to form the piperazine ring. This allows for the introduction of diversity at multiple positions. nih.gov

Table 3: A Hypothetical Combinatorial Library Design

Scaffold R1 (at Sulfonamide) R2 (at Piperazine N-4) R3 (at Piperazine ring)

This table illustrates a potential combinatorial library design based on the this compound scaffold.

Bioisosteric Replacements in Derivative Design

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.comctppc.org This can lead to enhanced potency, reduced toxicity, or improved pharmacokinetic profiles. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements can be considered:

Sulfonamide Group: The sulfonamide moiety itself can be considered a bioisostere of a carboxylic acid. ctppc.org Other bioisosteres for the sulfonamide group include phosphonamides and other acidic functional groups.

Piperazine Ring: The piperazine ring can be replaced with other cyclic diamines, such as homopiperazine (B121016) or diazepane, to alter the conformational constraints of the molecule.

Isopropyl Groups: The isopropyl groups could be replaced with other alkyl groups of similar size, such as cyclopropyl or tert-butyl, to fine-tune steric interactions.

Aromatic Rings: When aromatic moieties are incorporated, they can be replaced by other aromatic or heteroaromatic rings to modulate electronic properties and potential for hydrogen bonding. For example, a phenyl group could be replaced by a pyridine or thiophene ring. cambridgemedchemconsulting.com

The replacement of an amide bond with bioisosteres like 1,2,4-oxadiazoles has been shown to improve metabolic stability in some drug candidates. nih.gov Similar strategies can be envisioned for the sulfonamide group in the target scaffold.

Investigative Studies for Potential Biological Activities

Exploratory Research for Enzyme Inhibition Potential

The ability of sulfonamides to inhibit various enzymes is a well-documented area of pharmacological research. These investigations are crucial in understanding the therapeutic mechanisms of this class of compounds.

Carbonic Anhydrase Inhibition:

α-Glucosidase and α-Amylase Inhibition:

In the context of managing diabetes mellitus, the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy. nih.gov Various sulfonamide derivatives have been evaluated for their potential to inhibit these enzymes. For example, a study on diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, a class of cyclic sulfonamides, revealed significant inhibitory potential against both α-glucosidase and α-amylase. nih.gov Several of these compounds displayed lower IC50 values than the standard drug acarbose, indicating potent inhibition. nih.gov Another study on novel benzene (B151609) sulfonamide-piperazine hybrid compounds also reported good inhibitory potential against α-glucosidase, although they were less effective against α-amylase. nih.gov

Below is a table summarizing the α-glucosidase and α-amylase inhibitory activities of some representative sulfonamide derivatives from the literature.

Compound ClassTarget EnzymeIC50 Value (µM)Reference CompoundReference IC50 (µM)
2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides (various derivatives)α-Glucosidase25.88 - 46.25Acarbose58.8
2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides (various derivatives)α-Amylase7.52 - 15.06Acarbose17.0
Benzene sulfonamide-piperazine hybrid (Compound 3)α-Glucosidase1.000 mM--

Note: The data presented is for structurally related sulfonamide compounds and not for N,N-Diisopropylpiperazine-1-sulfonamide itself.

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) within the enzyme's active site. This binding displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic activity, thereby inhibiting the enzyme.

For α-glucosidase and α-amylase, the inhibitory mechanism of sulfonamide derivatives can be more varied. Kinetic studies on certain cyclic sulfonamides have shown both non-competitive and competitive inhibition patterns. nih.gov For instance, one potent derivative was found to be a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase. nih.gov This suggests that the binding modes and interactions with the active or allosteric sites of these enzymes can differ significantly depending on the specific structure of the sulfonamide derivative.

Assessment of Antioxidant Activity

The antioxidant potential of chemical compounds is of significant interest due to the role of oxidative stress in various diseases.

Several in vitro assays are employed to evaluate the antioxidant capacity of compounds. These include the CUPRAC (Cupric Reducing Antioxidant Capacity) assay and various radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net

A study on benzene sulfonamide-piperazine hybrids demonstrated significant antioxidant capacity using a battery of these assays. nih.gov One particular compound from this series exhibited strong antioxidant activity, with IC50 values of 0.21 mM in the CUPRAC assay and 0.08 mM in the FRAP (Ferric Reducing Antioxidant Power) assay. nih.gov Another study on 1-aryl/aralkyl piperazine (B1678402) derivatives with a xanthine (B1682287) moiety also reported radical scavenging activity in DPPH and ABTS assays. researchgate.net

The following table presents antioxidant activity data for some piperazine sulfonamide-related compounds.

Compound ClassAssayIC50 ValueReference Compound
Benzene sulfonamide-piperazine hybrid (Cpd 4)CUPRAC0.21 mM-
Benzene sulfonamide-piperazine hybrid (Cpd 4)FRAP0.08 mM-
1-Aryl/aralkyl piperazine derivative (Cpd 3c)DPPH189.42 µMBHT
1-Aryl/aralkyl piperazine derivative (Cpd 3c)ABTS3.45 µMBHT

Note: This data is for related compounds and not specifically for this compound.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins. nih.gov The activation of the Nrf2 pathway is considered a promising therapeutic strategy for diseases associated with oxidative stress. unipd.it Some studies have suggested that certain dietary components can act as inducers of Nrf2. nih.gov While direct evidence for this compound activating the Nrf2 pathway is not available, the broader class of sulfonamides has been implicated in this pathway. For instance, sulfasalazine (B1682708) has been shown to reduce oxidative stress in blood vessels through Nrf2 activation. nih.gov

Evaluation of Antimicrobial Activity

The discovery of sulfonamides as the first class of effective antimicrobial agents was a landmark in medicine. nih.gov Research into the antimicrobial properties of novel sulfonamide derivatives continues to be an active area.

Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. nih.gov As humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. nih.gov

While specific antimicrobial data for this compound is not available, numerous studies have demonstrated the antibacterial and antifungal activities of various piperazine and sulfonamide derivatives. nih.govnih.gov For example, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov Another study on piperazine dithiocarbamate (B8719985) derivatives also reported moderate antimicrobial activity. researchgate.net The effectiveness of these compounds often depends on the specific substitutions on the piperazine and sulfonamide moieties. nih.gov

The following table summarizes the antimicrobial activity of some piperazine derivatives against selected microorganisms.

Compound ClassMicroorganismActivity
N-alkyl and N-aryl piperazine derivativesStaphylococcus aureusSignificant
N-alkyl and N-aryl piperazine derivativesPseudomonas aeruginosaSignificant
N-alkyl and N-aryl piperazine derivativesEscherichia coliSignificant
Piperazine dithiocarbamate derivativesEnterococcus faecalisModerate
Piperazine dithiocarbamate derivativesPseudomonas aeruginosaModerate

Note: The data presented is for related piperazine-containing compounds and not specifically for this compound.

In Vitro Screening against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial potential of piperazine sulfonamide derivatives has been evaluated against a variety of pathogenic bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. These microorganisms are significant human pathogens, and the discovery of new agents to combat them is of critical importance.

A study on a series of 1-benzhydryl-piperazine sulfonamide derivatives demonstrated notable antibacterial activity. tandfonline.com The in vitro screening of these compounds against S. aureus and E. coli revealed that certain substitutions on the sulfonamide moiety led to potent inhibition of bacterial growth. For instance, compounds with electron-withdrawing groups on the phenyl ring of the sulfonamide portion exhibited enhanced activity. tandfonline.com

Another study involving piperazine-citral sulfonyl derivatives highlighted their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a particularly challenging multidrug-resistant pathogen. nih.govresearchgate.net One of the synthesized analogues showed a minimum inhibitory concentration (MIC) value of 29 µM against MRSA, which is a significant finding in the search for new anti-MRSA agents. nih.govresearchgate.net Similarly, piperazine-based phthalimide (B116566) derivatives have been synthesized and tested against MRSA, with one compound, 2-(2-(4-((4-chlorophenyl) sulfonyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione, showing a promising MIC of 45±0.15 µg/ml. researchgate.net

Furthermore, research on N-substituted piperazine flavonol derivatives has identified compounds with potent activity against both S. aureus and E. coli. nih.gov One such derivative displayed an MIC of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli, indicating a broad spectrum of antibacterial action. nih.gov

The following table summarizes the antibacterial activity of selected piperazine sulfonamide analogues:

Compound ClassBacterial StrainActivity (MIC)Reference
Piperazine-citral sulfonyl derivative (5c)MRSA29 µM nih.govresearchgate.net
Piperazine-based phthalimide derivative (5e)MRSA45±0.15 µg/ml researchgate.net
N-substituted piperazine flavonol derivative (2g)Staphylococcus aureus6.25 µg/mL nih.gov
N-substituted piperazine flavonol derivative (2g)Escherichia coli25 µg/mL nih.gov

Activity against Fungal Strains

In addition to antibacterial properties, piperazine derivatives have been investigated for their potential to inhibit the growth of pathogenic fungi. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and there is a continuous need for novel antifungal agents.

Research into piperazine-1-carboxamidine derivatives has shown that these compounds can induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, a common fungal pathogen. nih.gov This mechanism ultimately leads to fungal cell death. nih.gov The structure-activity relationship studies in this research indicated that substitutions on the phenyl group of the carboxamidine portion significantly influenced the antifungal activity. nih.gov

Another study on a series of piperazine derivatives demonstrated significant antifungal properties against several fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net The results indicated that many of the synthesized compounds had considerable antifungal efficacy. researchgate.net

The antifungal activity of selected piperazine analogues is presented in the table below:

Compound ClassFungal StrainMechanism of ActionReference
Piperazine-1-carboxamidine derivativesCandida albicansInduction of endogenous ROS accumulation nih.gov
Substituted piperazine derivativesCandida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatusNot specified researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For sulfonamides, the general SAR indicates that the p-aminobenzenesulfonamide skeleton is the minimum structural requirement for antibacterial activity. youtube.com The amino and sulfonyl groups on the benzene ring are essential, and their relative positions are critical for activity. youtube.com

In the context of piperazine sulfonamides, SAR studies have revealed several key features:

Substituents on the Phenyl Ring: In the 1-benzhydryl piperazine sulfonamide series, the nature and position of substituents on the phenyl ring attached to the sulfonyl group were found to be critical for antibacterial activity. researchgate.net

N-Substitution on the Piperazine Ring: For a series of sulfonamides bearing a piperidine (B6355638) nucleus (a related cyclic amine), N-ethyl substitution was found to decrease their inhibitory potential in certain enzyme assays, suggesting that unsubstituted molecules may be more active in some contexts. researchgate.net

Nature of the Sulfonamide Moiety: In a study of sulfonamides derived from carvacrol, the substitution of cyclic substituents at the sulfonamide group with an amine decreased the biological activity against acetylcholinesterase by approximately two-fold. nih.gov This highlights the importance of the groups attached to the sulfonamide nitrogen.

These SAR studies provide a framework for the rational design of more potent piperazine sulfonamide derivatives. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can optimize these compounds for desired therapeutic effects.

Investigation of Other Reported Pharmacological Activities of Sulfonamide Derivatives (e.g., Antiviral, Anti-inflammatory)

The sulfonamide functional group is a versatile pharmacophore that is present in a wide array of therapeutic agents beyond antimicrobials. The broader class of sulfonamide derivatives has been reported to possess a variety of other pharmacological activities.

Antiviral Activity: A significant number of structurally novel sulfonamide derivatives have demonstrated substantial antiviral activity both in vitro and in vivo. semanticscholar.org For instance, some HIV protease inhibitors, which are crucial in the management of HIV/AIDS, contain a sulfonamide moiety in their chemical structure. semanticscholar.org The development of new sulfonamide derivatives continues to be an active area of research to identify compounds with improved efficacy and lower toxicity against viral targets. semanticscholar.org

Anti-inflammatory Activity: Sulfonamide derivatives have also been investigated for their anti-inflammatory properties. semanticscholar.org Certain sulfonamides have been shown to act as inhibitors of enzymes involved in the inflammatory cascade, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). semanticscholar.org By inhibiting these enzymes, these compounds can potentially modulate inflammatory responses, making them of interest for the treatment of various inflammatory conditions. semanticscholar.org

The diverse biological activities of sulfonamide derivatives underscore the importance of this chemical class in medicinal chemistry and drug discovery.

Future Research Directions and Outlook for N,n Diisopropylpiperazine 1 Sulfonamide

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.nethilarispublisher.com For N,N-Diisopropylpiperazine-1-sulfonamide, a plausible route involves the reaction of piperazine (B1678402) with a suitable sulfonyl chloride, followed by N-alkylation with an isopropyl halide, or directly reacting N,N-diisopropylpiperazine with a sulfonating agent.

Future research will likely focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles are increasingly important, encouraging the use of less hazardous reagents and solvents. hilarispublisher.com Potential areas of development include:

Catalytic Methods: Exploring metal-catalyzed or organocatalyzed reactions that can form the S-N bond under milder conditions, reducing the need for stoichiometric activating agents and minimizing waste.

Alternative Solvents: Investigating the use of greener solvents like water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds.

These advancements would not only make the synthesis more environmentally friendly but also potentially more cost-effective for larger-scale production.

Advanced Spectroscopic and Structural Characterization Techniques for Complex Assemblies

A thorough understanding of the structural and electronic properties of this compound is crucial for its future applications. Standard characterization would involve NMR and IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl groups—a septet for the CH proton and a doublet for the methyl protons. chemicalbook.comchemicalbook.com The piperazine ring protons would likely appear as multiplets in the aliphatic region. researchgate.net

¹³C NMR: The carbon spectrum would display distinct signals for the methine and methyl carbons of the isopropyl groups, as well as signals for the carbon atoms of the piperazine ring, typically around 40-50 ppm. chemicalbook.comingentaconnect.comlew.ro

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. jst.go.jptandfonline.comrsc.org

Beyond basic characterization, advanced techniques will be necessary to study its behavior in more complex systems. Future research should focus on:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its three-dimensional conformation, bond lengths, and angles. This is particularly important for understanding intermolecular interactions in the solid state. nih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Spectroscopy of Supramolecular Assemblies: Should this compound be used to form host-guest complexes or self-assembled materials, techniques like UV-Vis titration, fluorescence spectroscopy, and isothermal titration calorimetry will be invaluable for studying these interactions.

The data gathered from these advanced techniques will provide a deeper understanding of the molecule's structure and its interactions with other chemical species.

Elucidation of Detailed Molecular Mechanisms through Integrated Computational and Experimental Approaches

Understanding how this compound interacts with biological targets or participates in chemical reactions requires a combination of computational and experimental methods. The piperazine sulfonamide core is a known pharmacophore in various drug discovery programs. nih.govnih.govbroadinstitute.orgnih.gov

Future research in this area could involve:

Molecular Docking and Dynamics: Computational docking studies can predict the binding modes of this compound with various enzymes or receptors. nih.govnih.govrsc.orgresearchgate.net Molecular dynamics simulations can then be used to explore the stability of these interactions over time.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to calculate the molecule's electronic properties, such as its molecular orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies, which can be correlated with experimental spectroscopic data. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular activity, QSAR studies can be performed to build models that correlate structural features with observed activity, guiding the design of more potent compounds. researchgate.net

Integrating these computational predictions with experimental validation (e.g., enzyme inhibition assays) will be key to elucidating the detailed molecular mechanisms underlying the compound's potential biological or chemical activity. researchgate.net

Exploration of this compound as a Versatile Building Block in Materials Science

The piperazine ring is a common building block in the synthesis of polymers and metal-organic frameworks (MOFs) due to its rigid structure and the presence of two nitrogen atoms that can be functionalized or act as coordination sites. rsc.org The sulfonamide group can also participate in hydrogen bonding and coordination to metal centers.

Future research could explore the use of this compound in:

Coordination Polymers and MOFs: The nitrogen atoms of the piperazine ring could coordinate to metal ions to form extended one-, two-, or three-dimensional networks. The bulky diisopropyl groups could influence the topology of the resulting framework and the size of the pores.

Functional Polymers: The compound could be functionalized with polymerizable groups and incorporated into polymers. The sulfonamide and piperazine moieties could impart specific properties to the polymer, such as thermal stability, altered solubility, or the ability to chelate metal ions.

Supramolecular Gels: The ability of the sulfonamide group to form strong hydrogen bonds could be exploited in the design of low molecular weight gelators that self-assemble in organic solvents to form fibrous networks.

The versatility of its structure makes this compound a promising candidate for the development of new materials with tailored properties.

Interdisciplinary Research Collaborations to Expand Application Horizons

The full potential of this compound can best be realized through collaborations between different scientific disciplines. The diverse biological activities of piperazine and sulfonamide derivatives suggest numerous opportunities for interdisciplinary projects. rsc.orgresearchgate.netresearchgate.netnih.gov

Potential areas for collaboration include:

Medicinal Chemistry and Pharmacology: Synthetic chemists could collaborate with pharmacologists to design and synthesize libraries of derivatives to be screened for various biological activities, such as anticancer, antimicrobial, or neurological effects. researchgate.netresearchgate.netnih.gov

Materials Science and Engineering: Chemists and materials scientists could work together to incorporate the compound into novel materials and evaluate their properties for applications in areas like gas storage, catalysis, or sensing.

Computational and Experimental Chemistry: Close collaboration between computational and experimental chemists will be essential for a synergistic approach to understanding the compound's properties and designing new derivatives with enhanced functionalities. nih.govrsc.orgresearchgate.net

By fostering such interdisciplinary collaborations, the research on this compound can be accelerated, leading to new discoveries and expanding its potential applications across a wide range of scientific fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.